N'-phenylmethanesulfonohydrazide
Overview
Description
N’-phenylmethanesulfonohydrazide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a sulfonohydrazide derivative, characterized by the presence of a phenyl group attached to the nitrogen atom of the sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-phenylmethanesulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of alpha-toluenesulfonyl chloride with hydrazine hydrate . The reaction typically proceeds under mild conditions, with the use of an organic solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-phenylmethanesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-phenylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N’-phenylmethanesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N’-phenylmethanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonohydrazide: A closely related compound with similar chemical properties.
N’-phenylpicolinohydrazide: Another sulfonohydrazide derivative with distinct biological activities.
Uniqueness
N’-phenylmethanesulfonohydrazide is unique due to its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
N'-phenylmethanesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFSVMPYHXOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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